molecular formula C18H16BBr2F2N3 B13791763 5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B13791763
M. Wt: 483.0 g/mol
InChI Key: ZNDQKINEMUSITF-UHFFFAOYSA-N
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Description

5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure This compound features multiple halogen substitutions, including bromine and fluorine, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves multiple steps, starting with the preparation of the core tricyclic structure. The introduction of bromine and fluorine atoms is typically achieved through halogenation reactions using reagents such as bromine and fluorine gas or their respective compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new functionalized derivatives with varied chemical properties.

Scientific Research Applications

5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the tricyclic structure enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique tricyclic structure and the presence of multiple halogen atoms. These features contribute to its distinct chemical reactivity and potential applications in various fields. The combination of bromine and fluorine atoms enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H16BBr2F2N3

Molecular Weight

483.0 g/mol

IUPAC Name

5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C18H16BBr2F2N3/c1-9-15(20)11(3)25-17(9)14(13-5-7-24-8-6-13)18-10(2)16(21)12(4)26(18)19(25,22)23/h5-8H,1-4H3

InChI Key

ZNDQKINEMUSITF-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)Br)C)C4=CC=NC=C4)C)Br)C)(F)F

Origin of Product

United States

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